2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid

Description

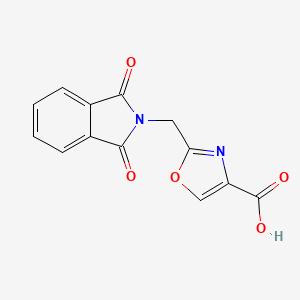

2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a carboxylic acid group at position 4 and a (1,3-dioxoisoindolin-2-yl)methyl moiety at position 2. The oxazole ring contributes to electron-deficient aromaticity, while the 1,3-dioxoisoindolinyl (phthalimido) group introduces steric bulk and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c16-11-7-3-1-2-4-8(7)12(17)15(11)5-10-14-9(6-20-10)13(18)19/h1-4,6H,5H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRMFTICAFPKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalimide derivative, which is then reacted with an appropriate oxazole precursor under specific conditions to form the target compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared to three analogues (Table 1):

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (): Shares an isoindole core but replaces the oxazole with a benzyl group.

3-Methyl-4-isoxazolecarboxylic acid (): A simpler isoxazole derivative lacking the phthalimido substituent.

2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide (): Features a phthalimido-acetic acid linked to a carbohydrazide group.

Table 1: Comparative Analysis of Key Properties

*Estimated via analogous compounds.

Physicochemical Properties

- Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to benzyl-substituted analogues (e.g., , XLogP3 = 2.0). However, the phthalimido group introduces hydrophobicity, reducing solubility relative to simpler isoxazole derivatives (, XLogP3 = 0.5).

- Hydrogen Bonding : The oxazole-carboxylic acid-phthalimido triad enables 5 hydrogen bond acceptors, surpassing analogues like (3 acceptors) and (3 acceptors). This enhances crystal lattice stability, as observed in phthalimido-containing compounds .

Crystallographic and Structural Insights

- Crystallographic analysis using SHELX () and ORTEP-3 () is critical for resolving steric effects from the phthalimido group. The compound’s planar oxazole ring and non-planar phthalimido moiety may lead to distinct packing patterns compared to benzyl-substituted isoindoles ().

- Hydrogen-bonding networks, analyzed via graph set theory (), are likely more extensive than in carbohydrazide derivatives (), due to the carboxylic acid’s dual donor/acceptor role.

Biological Activity

2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid, with the CAS number 867340-26-9, is a complex organic compound that integrates an oxazole ring and a phthalimide moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C13H8N2O5

- Molecular Weight : 272.21 g/mol

- Structure : The compound features a unique structure that contributes to its biological activity, particularly through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with cellular proteins and pathways. It may modulate enzyme activities or bind to receptors involved in cancer progression and microbial resistance. The precise molecular targets remain under investigation, but preliminary studies suggest significant effects on cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit tubulin polymerization, which is crucial for mitosis in cancer cells:

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 4g | 0.35 - 4.6 | Various |

| 4i | 0.5 - 20.2 | Various |

These compounds demonstrate selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Studies

-

Antitumor Efficacy

A study evaluated the antitumor effects of oxazole derivatives in mouse models. The results indicated that certain derivatives significantly reduced tumor mass at doses lower than traditional chemotherapeutic agents . -

Cellular Toxicity Assessment

In vitro assays conducted on peripheral blood lymphocytes (PBL) revealed that active compounds had IC50 values greater than 10 μM, suggesting low toxicity in normal cells compared to their potent effects on tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.